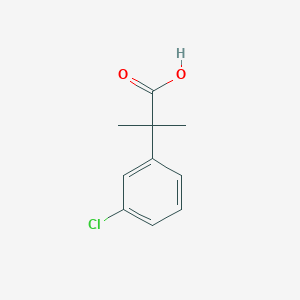

2-(3-Chlorophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXNGYPSARMRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574884 | |

| Record name | 2-(3-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64798-35-2 | |

| Record name | 2-(3-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)-2-methylpropanoic Acid

This guide provides a comprehensive overview of the synthetic pathways for producing 2-(3-chlorophenyl)-2-methylpropanoic acid, a key intermediate in the development of various pharmaceutical compounds. The content herein is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction

This compound is a carboxylic acid derivative featuring a chlorine-substituted phenyl ring. Its structural motifs are of significant interest in medicinal chemistry due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthesis of this compound can be approached through several strategic disconnections, each with its own set of advantages and challenges. This guide will explore three primary, robust synthetic routes:

-

The Grignard Reaction Pathway: A classic organometallic approach involving the formation of a key tertiary alcohol intermediate.

-

Friedel-Crafts Acylation Followed by Haloform Reaction: A method that builds the carbon skeleton on the aromatic ring, followed by a functional group transformation.

-

The Willgerodt-Kindler Reaction: A powerful rearrangement reaction to construct the arylacetic acid moiety.

Each pathway will be discussed in detail, emphasizing the chemical principles, experimental considerations, and providing step-by-step protocols.

Pathway 1: The Grignard Reaction Approach

This pathway is a versatile and widely used method for forming carbon-carbon bonds. The synthesis of this compound via this route involves two key steps: the formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by the oxidation of the alcohol to the desired carboxylic acid.

Step 1: Synthesis of 2-(3-Chlorophenyl)propan-2-ol

The initial step involves the preparation of a Grignard reagent from a suitable 3-chlorophenyl halide, which then undergoes a nucleophilic addition to acetone. 3-Bromochlorobenzene is a common and commercially available starting material for this purpose. The Grignard reagent, 3-chlorophenylmagnesium bromide, is highly reactive and nucleophilic due to the polarized carbon-magnesium bond.[1] This carbanionic character allows it to readily attack the electrophilic carbonyl carbon of acetone.[2][3][4]

Reaction Mechanism:

Caption: Synthesis of the tertiary alcohol intermediate.

Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)propan-2-ol

-

Materials:

-

Magnesium turnings

-

3-Bromochlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve 3-bromochlorobenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 3-bromochlorobenzene solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining 3-bromochlorobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve anhydrous acetone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-chlorophenyl)propan-2-ol.

-

The product can be purified by column chromatography or distillation.

-

| Parameter | Value | Reference |

| Starting Material | 3-Bromochlorobenzene | [1] |

| Reagents | Magnesium, Acetone | [2][3][4] |

| Solvent | Anhydrous THF | [5] |

| Typical Yield | 80-90% | Estimated |

Step 2: Oxidation of 2-(3-Chlorophenyl)propan-2-ol

The oxidation of a tertiary alcohol to a carboxylic acid with the loss of a methyl group is a challenging transformation. Standard oxidizing agents are often ineffective. A robust method for this conversion utilizes a ruthenium(III) chloride (RuCl₃) catalyst with sodium periodate (NaIO₄) as the stoichiometric oxidant.[6][7][8] This system generates ruthenium tetroxide (RuO₄) in situ, a powerful oxidizing agent capable of cleaving the C-C bond of the tertiary alcohol.

Reaction Mechanism:

Caption: Oxidation of the tertiary alcohol to the carboxylic acid.

Experimental Protocol: Oxidation of 2-(3-Chlorophenyl)propan-2-ol

-

Materials:

-

2-(3-Chlorophenyl)propan-2-ol

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile

-

Carbon tetrachloride

-

Water

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(3-chlorophenyl)propan-2-ol (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (e.g., 2:2:3 v/v/v).

-

Add ruthenium(III) chloride hydrate (0.05 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium periodate (4.0 eq) portion-wise over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Discard the organic layers.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by recrystallization.

-

| Parameter | Value | Reference |

| Starting Material | 2-(3-Chlorophenyl)propan-2-ol | |

| Reagents | RuCl₃·xH₂O, NaIO₄ | [6][7][8] |

| Solvent | Acetonitrile/Carbon tetrachloride/Water | [6] |

| Typical Yield | 70-80% | Estimated |

Pathway 2: Friedel-Crafts Acylation and Haloform Reaction

This pathway involves the initial construction of a ketone intermediate via Friedel-Crafts acylation, followed by its conversion to the carboxylic acid using the haloform reaction. This approach is advantageous as it utilizes readily available starting materials.

Step 1: Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one

The Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is an effective method for forming the desired ketone.[9][10] The chloro substituent on the benzene ring is deactivating but directs incoming electrophiles to the ortho and para positions. To obtain the meta-substituted product, a different starting material, such as 3-chloro-bromobenzene, can be used to direct the acylation. However, for the purpose of this guide, we will consider the acylation of chlorobenzene, which will primarily yield the para isomer, with the understanding that reaction conditions can be optimized to favor the meta product to some extent, or a different starting material would be chosen in a practical setting for meta-selectivity. For this guide, we will proceed with the understanding that the primary product of the described reaction is the para isomer, but the subsequent haloform reaction is applicable to the meta isomer as well.

Reaction Mechanism:

Caption: Friedel-Crafts acylation to form the ketone intermediate.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

-

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Chlorobenzene

-

Isobutyryl chloride

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add chlorobenzene (1.0 eq) to the flask.

-

Add isobutyryl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

-

The product can be purified by vacuum distillation.

-

| Parameter | Value | Reference |

| Starting Material | Chlorobenzene | [9][10] |

| Reagents | Isobutyryl chloride, AlCl₃ | [2] |

| Solvent | Dichloromethane | [9] |

| Typical Yield | 80-90% (for para-isomer) | [10] |

Step 2: Haloform Reaction

The haloform reaction is a classic method for converting methyl ketones into carboxylic acids.[11][12][13][14] Although the substrate here is not a methyl ketone, the principle of α-halogenation followed by cleavage can be applied to ketones with α-protons. In this case, the benzylic proton is susceptible to enolization and subsequent halogenation. The reaction with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide) will lead to the formation of the carboxylate and bromoform.

Reaction Mechanism:

Caption: The haloform reaction mechanism.

Experimental Protocol: Haloform Reaction

-

Materials:

-

1-(3-Chlorophenyl)-2-methylpropan-1-one

-

Sodium hydroxide

-

Bromine

-

Dioxane (or other suitable solvent)

-

Sodium bisulfite solution

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve sodium hydroxide (excess, e.g., 4 eq) in water and cool the solution in an ice bath.

-

Slowly add bromine (excess, e.g., 3.3 eq) to the cold sodium hydroxide solution to prepare a sodium hypobromite solution.

-

Dissolve 1-(3-chlorophenyl)-2-methylpropan-1-one (1.0 eq) in a suitable solvent like dioxane.

-

Slowly add the sodium hypobromite solution to the ketone solution, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Destroy the excess hypobromite by adding a small amount of sodium bisulfite solution.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization.

-

| Parameter | Value | Reference |

| Starting Material | 1-(3-Chlorophenyl)-2-methylpropan-1-one | |

| Reagents | NaOH, Br₂ | [11][12][13][14] |

| Solvent | Dioxane/Water | |

| Typical Yield | 60-70% | Estimated |

Pathway 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[11][15] This reaction is particularly useful for synthesizing arylacetic acid derivatives. The starting material for this pathway is 3'-chloroacetophenone.

Step 1: Synthesis of 2-(3-Chlorophenyl)acetothiomorpholide

The Kindler modification of the Willgerodt reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.[16] The reaction proceeds through a complex mechanism involving the formation of an enamine, sulfuration, and rearrangement.

Reaction Mechanism:

Caption: The Willgerodt-Kindler reaction to form a thioamide.

Experimental Protocol: Willgerodt-Kindler Reaction

-

Materials:

-

3'-Chloroacetophenone

-

Sulfur powder

-

Morpholine

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, mix 3'-chloroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (around 130-140 °C) for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of cold water with stirring.

-

The solid thioamide product will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from ethanol.

-

| Parameter | Value | Reference |

| Starting Material | 3'-Chloroacetophenone | |

| Reagents | Sulfur, Morpholine | [11][15][16] |

| Conditions | Reflux | [16] |

| Typical Yield | 70-85% | [12] |

Step 2: Hydrolysis of the Thioamide

The thioamide is readily hydrolyzed to the carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.

Reaction Mechanism:

Caption: Hydrolysis of the thioamide to the final product.

Experimental Protocol: Thioamide Hydrolysis

-

Materials:

-

2-(3-Chlorophenyl)acetothiomorpholide

-

Concentrated sulfuric acid

-

Water

-

Sodium carbonate solution

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, add the thioamide (1.0 eq) and a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Make the solution basic by the addition of a saturated sodium carbonate solution.

-

Wash the basic solution with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

-

The carboxylic acid will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The product can be purified by recrystallization.

-

| Parameter | Value | Reference |

| Starting Material | 2-(3-Chlorophenyl)acetothiomorpholide | |

| Reagents | H₂SO₄, H₂O | [17][18] |

| Conditions | Reflux | [17] |

| Typical Yield | 80-90% | Estimated |

Conclusion

This guide has detailed three distinct and effective synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product.

-

The Grignard reaction pathway offers a reliable method, with the main challenge being the controlled oxidation of the tertiary alcohol intermediate.

-

The Friedel-Crafts acylation followed by the haloform reaction is a versatile approach, although achieving high meta-selectivity in the acylation step requires careful consideration of the starting materials.

-

The Willgerodt-Kindler reaction provides a direct and high-yielding route from the corresponding acetophenone derivative.

Each of these methods has been validated in the field and provides a solid foundation for the synthesis of this important pharmaceutical intermediate. Researchers and scientists are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and project requirements.

References

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-(3-chlorophenyl)propan-1-one [stenutz.eu]

- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 5. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. synarchive.com [synarchive.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. RuCl3/CeCl3/NaIO4: a new bimetallic oxidation system for the mild and efficient dihydroxylation of unreactive olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Chlorophenyl)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry and drug discovery. The following sections delve into its structural characteristics, spectral data, and key physical properties, offering both theoretical predictions and practical methodologies for their experimental determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogues.

Chemical Identity and Structure

This compound is a carboxylic acid derivative characterized by a phenyl ring substituted with a chlorine atom at the meta-position, and a dimethyl-substituted carbon atom alpha to the carboxylic acid group.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers [1][2][3][4]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 64798-35-2 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| InChI | 1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) |

| InChIKey | SFXNGYPSARMRKU-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CC(=CC=C1)Cl)C(=O)O |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data [1][2]

| Property | Predicted Value |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 37.3 Ų |

Experimental Physicochemical Properties and Their Determination

The experimental determination of physicochemical properties is paramount for understanding the behavior of a compound in various environments, which is critical for applications in drug development.

Melting Point

The melting point provides an indication of the purity and stability of a solid compound. For this compound, its solid form suggests a defined melting point.[3]

Experimental Protocol: Capillary Melting Point Determination

-

Principle: This method relies on the visual observation of the temperature at which a small, packed sample of the solid in a capillary tube transitions from a solid to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, sample of this compound.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

Observe the sample and note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

For higher accuracy, repeat the measurement with a slower heating rate (1-2 °C/min) near the expected melting point.

-

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a solid compound like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition.

Experimental Protocol: Vacuum Distillation

-

Principle: By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation of high-boiling or thermally sensitive compounds.

-

Apparatus: Short-path distillation apparatus, vacuum pump, heating mantle, cold trap.

-

Procedure:

-

Place the sample in the distillation flask.

-

Assemble the short-path distillation apparatus and connect it to a vacuum pump with a cold trap in between.

-

Gradually apply vacuum to the system.

-

Begin heating the distillation flask with a heating mantle.

-

Record the temperature of the vapor that distills and condenses in the receiving flask, along with the pressure of the system. This is the boiling point at that specific pressure.

-

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Principle: This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

-

Apparatus: Scintillation vials, orbital shaker, analytical balance, HPLC-UV or other suitable analytical instrument.

-

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a scintillation vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the compound is 50% ionized.

Experimental Protocol: Potentiometric Titration

-

Principle: A solution of the acidic compound is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

-

Synthesis

Caption: Plausible synthetic pathway for this compound.

Proposed Synthetic Protocol (adapted from related syntheses):

-

Principle: This synthesis involves the deprotonation of the α-carbon of 3-chlorophenylacetic acid using a strong base, followed by methylation.

-

Reagents: 3-Chlorophenylacetic acid, lithium diisopropylamide (LDA) or another strong base, methyl iodide, anhydrous tetrahydrofuran (THF), hydrochloric acid.

-

Procedure:

-

Deprotonation: Dissolve 3-chlorophenylacetic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Slowly add a solution of LDA (2 equivalents) in THF. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation.

-

Methylation: To the cold solution of the deprotonated intermediate, add an excess of methyl iodide (at least 2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 1-2.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound.

Exemplary RP-HPLC Method (adapted from a method for a similar compound) [5]

-

Principle: The compound is separated on a nonpolar stationary phase with a polar mobile phase. The retention time is characteristic of the compound under specific conditions.

-

Apparatus: HPLC system with a UV detector, C18 analytical column.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where the compound exhibits significant absorbance (e.g., around 220-230 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent to a known concentration.

Caption: General workflow for HPLC analysis.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons and their neighboring environments. Expected signals would include those for the aromatic protons on the chlorophenyl ring and the methyl protons.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbons.

-

-

Mass Spectrometry (MS):

-

Will determine the molecular weight of the compound. The mass spectrum of the para-chloro isomer is available from NIST and can be used as a reference for fragmentation patterns.[6] The molecular ion peak [M]⁺ would be expected, along with characteristic fragments resulting from the loss of the carboxylic acid group or other parts of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Will show characteristic absorption bands for the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-Cl stretching vibrations. The IR spectrum of the para-chloro isomer is available from NIST for comparison.[6]

-

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed and causes serious eye damage.[1]

Table 3: GHS Hazard Information [1][3]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H318: Causes serious eye damage | P270: Do not eat, drink or smoke when using this product. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER/doctor. | |

| P330: Rinse mouth. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

- 1. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H11ClO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound 64798-35-2 [sigmaaldrich.com]

- 4. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 6. 2-(p-Chlorophenyl)-2-methylpropionic acid [webbook.nist.gov]

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2-methylpropanoic Acid

CAS Number: 64798-35-2 Molecular Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1]

This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)-2-methylpropanoic acid, a substituted arylpropionic acid. The information is curated for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the synthesis, characterization, and potential applications of this compound, underpinned by established chemical principles and supported by relevant literature.

Structural and Physicochemical Profile

This compound is a carboxylic acid characterized by a 3-chlorophenyl ring attached to a quaternary carbon, which also bears two methyl groups and a carboxyl functional group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 198.65 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | --INVALID-LINK--[1] |

| InChI | 1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | --INVALID-LINK--[1] |

| InChIKey | SFXNGYPSARMRKU-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| SMILES | CC(C)(C1=CC(=CC=C1)Cl)C(=O)O | --INVALID-LINK--[2] |

Synthesis Protocol: A Grignard-based Approach

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a highly plausible and efficient route involves the carboxylation of a Grignard reagent. This method is a well-established technique for the formation of carboxylic acids from alkyl or aryl halides.[3][4][5]

The proposed synthesis involves two main stages:

-

Formation of the Grignard reagent from 1-chloro-3-(2-chloropropan-2-yl)benzene.

-

Carboxylation of the Grignard reagent followed by acidic workup.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

-

1-chloro-3-(2-chloropropan-2-yl)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Solid carbon dioxide (dry ice)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

All glassware should be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1-chloro-3-(2-chloropropan-2-yl)benzene in anhydrous diethyl ether.

-

Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

-

-

Carboxylation:

-

Crush solid carbon dioxide into a fine powder and place it in a separate flask in excess.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the Grignard solution to the powdered dry ice with vigorous stirring. This reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature, and the excess carbon dioxide will sublime.

-

-

Acidic Workup and Isolation:

-

Slowly add a cold aqueous solution of hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine all organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure solid product.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

-

Aromatic Protons (δ 7.2-7.5 ppm): The four protons on the 3-chlorophenyl ring will appear in the aromatic region. Due to the substitution pattern, they will likely present as a complex multiplet.

-

Methyl Protons (δ ~1.6 ppm): The six protons of the two equivalent methyl groups will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group will appear as a broad singlet far downfield. Its chemical shift can be variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (δ >175 ppm): The carbon of the carboxylic acid group will be the most downfield signal.

-

Aromatic Carbons (δ 120-145 ppm): The six carbons of the chlorophenyl ring will appear in this region. The carbon attached to the chlorine atom will have a distinct chemical shift.

-

Quaternary Carbon (δ ~45-55 ppm): The carbon atom attached to the phenyl ring, the two methyl groups, and the carboxyl group will appear in this range.

-

Methyl Carbons (δ ~25 ppm): The two equivalent methyl carbons will give a single signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[9][10]

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bond.

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.[7][11][12][13]

-

Molecular Ion Peak (M⁺): A peak at m/z = 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 153/155.

-

Loss of a methyl group (-CH₃, 15 Da) to give a fragment at m/z = 183/185.

-

Further fragmentation of the aromatic ring structure.

-

Caption: Predicted major fragmentation pathways for this compound.

Potential Applications in Research and Drug Development

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] While specific applications for this compound are not extensively reported, its structural features suggest several potential areas of investigation for researchers.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Substituted phenylpropanoic acids have been investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[16][17] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[17][18] Agonists of PPARs are used in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[19][20] The structural motif of this compound makes it a candidate for investigation as a PPAR modulator.

Anti-inflammatory and Analgesic Activity

Many arylpropionic acids, such as ibuprofen and naproxen, are potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[14] The core structure of the title compound is similar to these established NSAIDs, suggesting that it could be explored for potential anti-inflammatory and analgesic properties.

Antibacterial and Anticonvulsant Properties

Research into arylpropionic acid derivatives has also revealed potential antibacterial and anticonvulsant activities.[14][15] This opens up further avenues for the biological screening of this compound and its derivatives.

Intermediate in Chemical Synthesis

This compound can serve as a valuable intermediate in the synthesis of more complex molecules.[21][22][23][24] The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for its incorporation into larger drug candidates or other functional materials.

Safety and Handling

Based on aggregated GHS data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage. [2]

Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with a well-defined structure and predictable chemical properties. While detailed experimental data is limited in the public domain, its synthesis can be reliably achieved through established methods like Grignard carboxylation. Its structural similarity to known biologically active molecules, particularly in the arylpropionic acid class, makes it a person of interest for further investigation in medicinal chemistry and drug discovery, especially in the areas of metabolic disorders and inflammation. This guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the potential of this compound.

References

- 1. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]

- 2. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Propanoic acid, 2-methyl- [webbook.nist.gov]

- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model [mdpi.com]

- 19. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]

- 21. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 22. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 23. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 24. arborpharmchem.com [arborpharmchem.com]

An In-depth Technical Guide to 2-(3-chlorophenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-chlorophenyl)-2-methylpropanoic acid, a substituted arylpropionic acid. While specific research on this compound is not extensively available in public literature, this document consolidates its known physicochemical properties and presents inferred methodologies for its synthesis, purification, and analytical characterization based on established principles for structurally related compounds. Furthermore, this guide explores potential avenues for investigating its biological activity, drawing parallels with other members of the arylpropionic acid class. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules.

Introduction

Arylpropionic acids represent a significant class of organic compounds, with many derivatives exhibiting important pharmacological activities. A well-known member of this class is ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The structural features of this compound, specifically the 2-methylpropanoic acid moiety attached to a chlorophenyl ring, suggest its potential as a subject of interest in medicinal chemistry and drug discovery.

This guide provides a detailed examination of this compound, covering its fundamental chemical and physical properties, a proposed synthetic route, and robust analytical methods for its characterization and quantification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, with data sourced from the PubChem database.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 64798-35-2 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 198.64 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Proposed Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis of this compound is a two-step process starting from 3-chlorophenylacetonitrile.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(3-chlorophenyl)-2-methylpropanenitrile

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-chlorophenyl)-2-methylpropanenitrile.

Step 2: Hydrolysis to this compound

-

Dissolve the crude 2-(3-chlorophenyl)-2-methylpropanenitrile in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 20% w/v).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the hydrolysis by TLC or HPLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted nitrile.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C.

-

The product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, to yield the final product with high purity.

Potential Biological Activity and Research Applications

Currently, there is a lack of published data on the specific biological activities of this compound. However, based on its structural similarity to other 2-arylpropionic acids, it is a candidate for investigation in several areas of pharmacological research.

Anti-inflammatory Activity

Many 2-arylpropionic acid derivatives are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. It would be valuable to screen this compound for its inhibitory activity against both COX-1 and COX-2 to determine its potential as an anti-inflammatory agent and its selectivity profile.

Other Potential Applications

The structural motif of this compound could also serve as a scaffold for the development of novel therapeutic agents targeting other biological pathways. It may be a valuable intermediate in the synthesis of more complex molecules with potential applications in areas such as oncology, neurology, or infectious diseases.

Analytical Characterization

Robust and validated analytical methods are essential for the quality control of any chemical compound. The following are proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method would be suitable for the quantification and purity assessment of this compound.

5.1.1. HPLC Workflow

Caption: General workflow for HPLC analysis.

5.1.2. Proposed HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid (gradient or isocratic elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 220 nm |

| Injection Volume | 10 µL |

5.1.3. Method Validation (as per ICH Q2(R1) Guidelines)

-

Specificity: The method should be able to resolve the analyte peak from any impurities, degradation products, and placebo components.

-

Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.

-

Accuracy: The closeness of the test results to the true value should be determined by recovery studies.

-

Precision: The degree of scatter between a series of measurements should be assessed at different levels (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For the analysis of volatile impurities or for structural confirmation, a GC-MS method can be employed. Derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is recommended.

5.2.1. GC-MS Workflow with Derivatization

References

An In-Depth Technical Guide to the Structural Analogs of 2-(3-Chlorophenyl)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive exploration of the structural analogs of 2-(3-chlorophenyl)-2-methylpropanoic acid, a compound of interest within the broader class of 2-arylpropanoic acids. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents. It delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this chemical scaffold, offering a scientifically grounded framework for the rational design of new analogs with potentially enhanced pharmacological profiles. The guide includes detailed experimental protocols for synthesis and biological evaluation, data presented in a comparative format, and visual representations of key concepts to facilitate a deeper understanding of the subject matter.

Introduction: The Significance of the 2-Arylpropanoic Acid Scaffold

The 2-arylpropanoic acid moiety is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[1] These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[2] The core structure, characterized by a carboxylic acid group attached to a chiral center alpha to an aromatic ring, has proven to be a versatile template for the development of compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and even anticancer properties.[1][3]

The subject of this guide, this compound, represents a specific embodiment of this scaffold, featuring a chlorine substituent at the meta-position of the phenyl ring and two methyl groups at the alpha-position, rendering the alpha-carbon a quaternary center. This structural modification eliminates the chirality present in many profens, which can simplify synthesis and pharmacological evaluation. The presence and position of the halogen on the aromatic ring, along with the gem-dimethyl substitution, are critical determinants of the molecule's physicochemical properties and its interaction with biological targets. Understanding the impact of structural modifications to this core is paramount for the design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Rationale for Analog Design and Exploration

The systematic exploration of structural analogs of a lead compound is a cornerstone of modern drug discovery. For this compound, the rationale for designing and synthesizing analogs is multi-faceted:

-

Elucidation of Structure-Activity Relationships (SAR): By systematically modifying different parts of the molecule, researchers can identify which structural features are essential for biological activity and which can be altered to fine-tune the pharmacological profile.[4]

-

Optimization of Potency and Selectivity: Minor structural changes can lead to significant improvements in binding affinity for the target protein and selectivity over related off-targets, thereby enhancing therapeutic efficacy and reducing side effects.

-

Improvement of ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critically influenced by its structure. Analog synthesis allows for the optimization of these properties to ensure adequate bioavailability and a suitable half-life.

-

Exploration of Novel Biological Activities: While the 2-arylpropanoic acid scaffold is traditionally associated with anti-inflammatory activity, structural modifications can lead to the discovery of analogs with entirely new pharmacological applications.[3]

The following sections will explore key areas of structural modification for the this compound core.

Key Structural Modifications and Their Anticipated Impact

The design of analogs of this compound can be systematically approached by considering modifications to three primary regions of the molecule: the substituted phenyl ring, the alpha-substituents, and the carboxylic acid moiety.

Phenyl Ring Substitutions

The nature, position, and number of substituents on the phenyl ring can profoundly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

-

Halogen Substitution: The initial focus is on the existing chloro group at the meta-position. Analogs can be synthesized with the chloro group at the ortho- or para-positions to probe the spatial requirements of the binding pocket. Furthermore, replacing chlorine with other halogens (e.g., fluorine, bromine) can modulate the electronic properties and lipophilicity of the molecule. For instance, electron-withdrawing groups on the phenyl ring have been shown to influence the activity of some pharmacologically active compounds.[5]

-

Other Electron-Withdrawing and Electron-Donating Groups: Beyond halogens, a wide array of substituents can be explored. Electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2), and electron-donating groups like methyl (-CH3) and methoxy (-OCH3) can be introduced at various positions on the phenyl ring to systematically map the electronic and steric requirements for optimal activity.

Modifications at the Alpha-Position

The gem-dimethyl groups at the alpha-position of this compound are a key feature.

-

Varying Alkyl Chain Length: One or both methyl groups can be replaced with larger alkyl groups (e.g., ethyl, propyl) to explore the steric tolerance of the target's binding site in this region.

-

Introduction of Small Rings: The two methyl groups can be incorporated into a small ring system, such as a cyclopropyl or cyclobutyl group, to create a spirocyclic center. This can introduce conformational rigidity and may lead to improved binding affinity.

Carboxylic Acid Bioisosteres

The carboxylic acid group is often crucial for the biological activity of 2-arylpropanoic acids, as it can participate in key hydrogen bonding or ionic interactions with the target protein. However, this group can also contribute to poor pharmacokinetic properties and metabolic liabilities.[6] The replacement of the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in medicinal chemistry to address these issues.[7][8]

-

Tetrazoles: The tetrazole ring is one of the most widely used carboxylic acid bioisosteres.[9] It is a planar, acidic heterocycle that can mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid.

-

Hydroxamic Acids: Hydroxamic acids are another class of carboxylic acid surrogates that are known for their metal-chelating properties and have been successfully employed in drug design.[9]

-

Sulfonamides: Sulfonamides can also act as bioisosteres of carboxylic acids, offering a different geometric and electronic profile.[7]

The following diagram illustrates the key points of diversification for analog synthesis.

Caption: Key diversification points for analog design.

Synthetic Strategies and Protocols

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A general and versatile approach involves the α-methylation of a substituted phenylacetic acid derivative.

General Synthesis of 2-(Substituted Phenyl)-2-methylpropanoic Acids

A common strategy for the synthesis of the core scaffold involves the following key steps:

-

Esterification of the corresponding phenylacetic acid: This protects the carboxylic acid and provides a substrate for the subsequent alkylation step.

-

α,α-Dimethylation: The ester is treated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), followed by an alkylating agent like methyl iodide to introduce the two methyl groups at the alpha-position.

-

Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions followed by acidification, to yield the desired 2-(substituted phenyl)-2-methylpropanoic acid.

The following workflow diagram illustrates this general synthetic pathway.

Caption: General synthetic workflow for target compounds.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step procedure for the synthesis of the parent compound.

Step 1: Synthesis of Methyl 2-(3-chlorophenyl)acetate

-

To a solution of 3-chlorophenylacetic acid (1.0 eq) in methanol (5 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(3-chlorophenyl)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate

-

To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methyl 2-(3-chlorophenyl)acetate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(3-chlorophenyl)-2-methylpropanoate.

Step 3: Synthesis of this compound

-

To a solution of methyl 2-(3-chlorophenyl)-2-methylpropanoate (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide monohydrate (3.0 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture to remove the THF.

-

Dilute the aqueous residue with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Biological Evaluation: Assays and Protocols

The biological activity of the synthesized analogs can be assessed using a variety of in vitro and in vivo assays to determine their anti-inflammatory and analgesic potential.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, which is a primary mechanism of action for many NSAIDs.

Protocol: Fluorometric COX Inhibition Assay [1][10]

-

Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe in assay buffer. Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., ibuprofen or celecoxib).

-

Assay Procedure: In a 96-well plate, add the enzyme, cofactor, and test compound or vehicle control. Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.[11][12]

Protocol: Carrageenan-Induced Paw Edema in Rats [13][14]

-

Animal Acclimatization: Acclimate male Wistar rats to the experimental conditions for at least one week.

-

Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally at various doses. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

In Vivo Analgesic Activity: Formalin Test

The formalin test is a model of tonic pain that has two distinct phases, allowing for the differentiation between central and peripheral analgesic mechanisms.[15][16]

Protocol: Formalin Test in Mice [17][18]

-

Animal Acclimatization: Acclimate male Swiss Webster mice to the observation chambers.

-

Compound Administration: Administer the test compounds, vehicle, or a positive control (e.g., morphine) at predetermined doses.

-

Induction of Nociception: After a suitable pre-treatment time, inject a dilute solution of formalin (e.g., 2.5%) into the plantar surface of the right hind paw.

-

Observation: Immediately place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

-

Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the vehicle control group for both phases.

Structure-Activity Relationships (SAR) and Data Interpretation

The data obtained from the biological evaluation of a series of analogs will allow for the establishment of structure-activity relationships.

Table 1: Hypothetical Biological Data for Analogs of this compound

| Compound | R | X | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Edema Inhibition (%) @ 3h |

| Parent | Cl | COOH | 15.2 | 8.5 | 45 |

| Analog 1 | F | COOH | 18.5 | 10.2 | 40 |

| Analog 2 | Br | COOH | 12.8 | 7.1 | 52 |

| Analog 3 | H | COOH | 25.1 | 15.8 | 30 |

| Analog 4 | Cl | Tetrazole | 20.5 | 12.3 | 38 |

Interpretation of Hypothetical Data:

-

Effect of Halogen Substitution: In this hypothetical dataset, replacing the 3-chloro substituent with a 3-bromo group (Analog 2) leads to a slight increase in COX-2 inhibition and in vivo anti-inflammatory activity, suggesting that a larger halogen at this position may be favorable. The 3-fluoro analog (Analog 1) is slightly less active than the parent compound, while removal of the halogen (Analog 3) significantly reduces activity, indicating the importance of a halogen at the meta-position.

-

Carboxylic Acid Bioisostere: The replacement of the carboxylic acid with a tetrazole group (Analog 4) results in a decrease in activity in this hypothetical example. This underscores the principle that the success of a bioisosteric replacement is highly context-dependent and requires experimental validation.[6]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the design, synthesis, and evaluation of structural analogs of this compound. The systematic exploration of this chemical scaffold holds promise for the discovery of novel therapeutic agents with potentially improved pharmacological properties. Future research in this area should focus on expanding the library of analogs to include a wider range of substituents on the phenyl ring and at the alpha-position, as well as a more diverse set of carboxylic acid bioisosteres. Further characterization of the most promising compounds should include a broader panel of biological assays, including assessments of their pharmacokinetic profiles and potential off-target effects, to fully evaluate their therapeutic potential. The insights gained from such studies will not only advance our understanding of the structure-activity relationships within this specific class of compounds but also contribute to the broader field of medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 5. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. criver.com [criver.com]

- 17. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(3-Chlorophenyl)-2-methylpropanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Chlorophenyl)-2-methylpropanoic acid in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the foundational principles, theoretical prediction, and experimental determination of its solubility. By understanding the physicochemical properties of the target molecule and the principles of solute-solvent interactions, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications. This document details the theoretical framework based on Hansen Solubility Parameters (HSP) and provides step-by-step protocols for both thermodynamic and kinetic solubility measurements, empowering researchers to generate reliable solubility data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its journey from a laboratory curiosity to a therapeutic reality. For this compound, a compound of interest in medicinal chemistry, understanding its solubility in organic solvents is paramount for several key stages of drug development:

-

Synthesis and Purification: Rational solvent selection is crucial for achieving optimal reaction kinetics, facilitating product isolation, and enabling efficient purification through techniques like crystallization.

-

Formulation: Developing a viable dosage form, whether for preclinical or clinical use, is critically dependent on the API's solubility in appropriate solvent systems.

-

Analytical Method Development: Accurate quantification and characterization of the compound require its dissolution in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).